molecular formula C14H14FN3O B1449826 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1334490-94-6

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B1449826
CAS No.: 1334490-94-6
M. Wt: 259.28 g/mol
InChI Key: KZNVUIRZEGKKJT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methyl group attached to the pyrido[4,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G1 phase and promotes apoptosis through the intrinsic pathway . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest and apoptosis. The compound also interacts with other biomolecules, such as p53 and Bcl-2, enhancing its pro-apoptotic effects . Furthermore, it modulates gene expression by affecting transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . It undergoes degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites . Long-term exposure to the compound results in sustained cell cycle arrest and apoptosis, with minimal development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At high doses, it can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, requiring careful dose optimization to achieve maximum efficacy with minimal toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of inactive metabolites . These metabolites are then excreted through the urine and feces . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins and enzymes . It is also subject to post-translational modifications, such as phosphorylation and ubiquitination, which can affect its stability and activity . The presence of specific targeting signals and binding motifs directs the compound to its subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 2,6-dimethyl-3,5-dicarbethoxy-4H-pyran-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
  • 2-(4-bromophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
  • 2-(4-methylphenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-18-7-6-12-11(8-18)14(19)17-13(16-12)9-2-4-10(15)5-3-9/h2-5H,6-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNVUIRZEGKKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

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